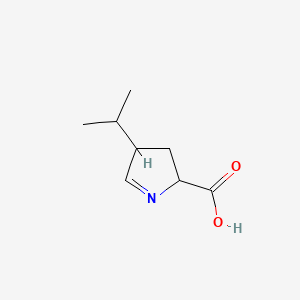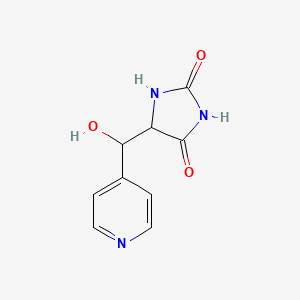
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, also known as PDP, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields. PDP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.
Biochemical and Physiological Effects:
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to inhibit the activity of various protein kinases that are overexpressed in cancer cells, thereby inhibiting their growth and proliferation. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has also been found to induce apoptosis in cancer cells, thereby promoting their death.
实验室实验的优点和局限性
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of various protein kinases. However, 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid also has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
未来方向
There are several future directions for research on 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, including its use as a building block in the synthesis of new pyrrole derivatives with potential applications in various fields. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can also be used as a starting material for the synthesis of pyrrole-based inhibitors of other enzymes, which can have potential applications in various diseases. Additionally, further research can be done to optimize the synthesis method of 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a pyrrole derivative that has been synthesized using various methods and has several scientific research applications. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid inhibits the activity of protein kinases and has various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its limited solubility in aqueous solutions. Future research can be done to optimize the synthesis method of 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid and explore its potential applications in various fields.
合成方法
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can be synthesized using various methods, including the reaction of 2,3-dihydrofuran with diethylmalonate in the presence of sodium ethoxide, followed by the reaction with propylene oxide and subsequent hydrolysis. Another method involves the reaction of 2,3-dihydrofuran with diethylmalonate, followed by the reaction with isopropylamine and subsequent hydrolysis. Both methods yield 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid with high purity and yield.
科学研究应用
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to have various scientific research applications, including its use as a building block in the synthesis of various pyrrole derivatives. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been used in the synthesis of pyrrole-based fluorescent dyes, which have potential applications in bioimaging and sensing. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has also been used in the synthesis of pyrrole-based inhibitors of protein kinases, which have potential applications in cancer therapy.
属性
IUPAC Name |
4-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h4-7H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDLIXWTXMCKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(N=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723588 |
Source


|
| Record name | 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100911-26-0 |
Source


|
| Record name | 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561043.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561046.png)





![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)
![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)